molecular formula C14H14O2 B12558713 1,1-Dimethoxy-1,2-dihydroacenaphthylene CAS No. 192214-32-7

1,1-Dimethoxy-1,2-dihydroacenaphthylene

Cat. No.: B12558713
CAS No.: 192214-32-7
M. Wt: 214.26 g/mol
InChI Key: CVZYJIFUOLESFS-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-1,2-dihydroacenaphthylene is a chemical compound derived from acenaphthene, a polycyclic aromatic hydrocarbon This compound is characterized by its unique structure, which includes two methoxy groups attached to a dihydroacenaphthylene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethoxy-1,2-dihydroacenaphthylene typically involves the reaction of acenaphthene with methanol in the presence of a catalyst. One efficient method involves the use of a molecularly defined nickel (II) complex as a catalyst. The reaction proceeds via the direct condensation of methanol with paraformaldehyde under mild and neutral conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the oxidation of methanol to formaldehyde, followed by condensation with methanol using an acid catalyst. This method is favored for its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethoxy-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in dihydro derivatives.

Scientific Research Applications

1,1-Dimethoxy-1,2-dihydroacenaphthylene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1-Dimethoxy-1,2-dihydroacenaphthylene involves its interaction with various molecular targets. The methoxy groups play a crucial role in its reactivity, allowing it to form stable complexes with metal ions. These interactions can influence various biochemical pathways, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

    Acenaphthene: A precursor to 1,1-Dimethoxy-1,2-dihydroacenaphthylene, used in similar applications.

    Acenaphthylene: Another derivative of acenaphthene with distinct chemical properties.

    1,2-Dihydroacenaphthylene: A related compound with similar structural features but different reactivity.

Uniqueness: this compound is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. This makes it more versatile in various chemical reactions and applications compared to its analogs .

Properties

CAS No.

192214-32-7

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2,2-dimethoxy-1H-acenaphthylene

InChI

InChI=1S/C14H14O2/c1-15-14(16-2)9-11-7-3-5-10-6-4-8-12(14)13(10)11/h3-8H,9H2,1-2H3

InChI Key

CVZYJIFUOLESFS-UHFFFAOYSA-N

Canonical SMILES

COC1(CC2=CC=CC3=C2C1=CC=C3)OC

Origin of Product

United States

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